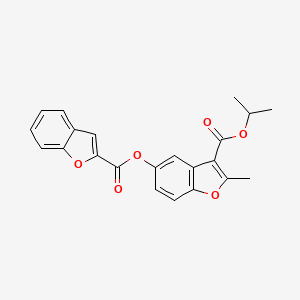

![molecular formula C11H10N2S B2994755 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine CAS No. 401622-74-0](/img/structure/B2994755.png)

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

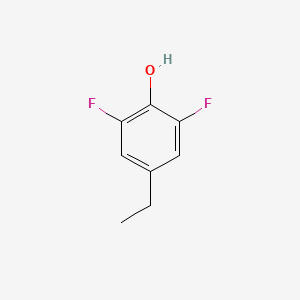

“4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine” is a chemical compound with the IUPAC name 4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamine . It has a molecular weight of 202.28 . This compound is used in the manufacturing of pharmaceuticals and other medicinal products .

Molecular Structure Analysis

The InChI code for “4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine” is 1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine” is a solid compound . It has a molecular weight of 202.28 . For more detailed physical and chemical properties, it would be best to refer to a reliable chemical database.Scientific Research Applications

Antifungal and Cytotoxicity Evaluation

A study by Jalilian et al. (2003) synthesized unsubstituted and substituted 4,5-dihydronaphtho[1,2-d][1,2,3]thia(selena)diazoles and evaluated their in vitro antifungal activity and cytotoxicity. Compounds showed significant antifungal activity against Cryptococcus neoformans, with one compound demonstrating low toxicity and high antifungal efficacy, highlighting their potential as antifungal agents (Jalilian et al., 2003).

Photoredoxcatalyzed Cross-Dehydrogenative Coupling

Gan et al. (2020) developed an eco-friendly protocol for constructing naphtho[2,1-d]thiazol-2-amines through visible-light photoredoxcatalyzed cross-dehydrogenative coupling. This method simultaneously forms C-N and C-S bonds, providing an efficient route to valuable sulfur-containing compounds (Gan et al., 2020).

Anticancer Activity

Ahmed et al. (2020) synthesized a new series of dihydronaphthalene derivatives and evaluated their cytotoxicity against MCF-7 human cancer cells. Several compounds exhibited potent cytotoxic activities, suggesting their potential as anticancer agents (Ahmed et al., 2020).

Corrosion Inhibition

Kaya et al. (2016) investigated the corrosion inhibition performance of thiazole and thiadiazole derivatives against iron corrosion, using density functional theory (DFT) calculations and molecular dynamics simulations. Their findings support the potential application of these compounds as effective corrosion inhibitors (Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

Farahati et al. (2019) synthesized thiazoles and evaluated their efficacy as corrosion inhibitors of copper in acidic environments, combining experimental approaches with computational studies to affirm their high inhibition efficiencies and potential industrial applications (Farahati et al., 2019).

properties

IUPAC Name |

4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-4H,5-6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJZFXQLZREGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)

![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)

![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2994676.png)

![N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2994680.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2994692.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2994693.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994695.png)